molecular formula C23H23N5O4S B11167357 1-(3,4-dimethylphenyl)-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

1-(3,4-dimethylphenyl)-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11167357
M. Wt: 465.5 g/mol
InChI Key: AKASPFZRMHEMGJ-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHYLPHENYL)-5-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a pyrimidine moiety, and a sulfonamide group, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIMETHYLPHENYL)-5-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the pyrimidine moiety, and the attachment of the sulfonamide group. Common synthetic routes may involve:

    Cyclization reactions: to form the pyrrolidine ring.

    Nucleophilic substitution: to introduce the pyrimidine moiety.

    Sulfonamide formation: through the reaction of an amine with a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHYLPHENYL)-5-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halides, sulfonyl chlorides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(3,4-DIMETHYLPHENYL)-5-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-5-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-DIMETHYLPHENYL)-5-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-2-CARBOXAMIDE: Similar structure but with a different position of the carboxamide group.

    1-(3,4-DIMETHYLPHENYL)-5-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-4-CARBOXAMIDE: Another positional isomer with the carboxamide group at a different position.

Uniqueness

The uniqueness of 1-(3,4-DIMETHYLPHENYL)-5-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE lies in its specific arrangement of functional groups, which can confer distinct chemical reactivity and biological activity compared to its isomers and other similar compounds.

Properties

Molecular Formula

C23H23N5O4S

Molecular Weight

465.5 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C23H23N5O4S/c1-15-4-7-19(12-16(15)2)28-14-17(13-21(28)29)22(30)26-18-5-8-20(9-6-18)33(31,32)27-23-24-10-3-11-25-23/h3-12,17H,13-14H2,1-2H3,(H,26,30)(H,24,25,27)

InChI Key

AKASPFZRMHEMGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)C

Origin of Product

United States

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